molecular formula C16H18ClNO3 B1421041 Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride CAS No. 1203898-32-1

Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride

Cat. No.: B1421041
CAS No.: 1203898-32-1
M. Wt: 307.77 g/mol
InChI Key: FUWXHQPIDIIHLB-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride is a benzoate ester derivative featuring a benzyloxy group at the 2-position, an amino group at the 3-position, and a methyl substituent at the 5-position of the aromatic ring. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily utilized as an organic building block in pharmaceutical and chemical synthesis . Its structural complexity, particularly the benzyloxy and amino functionalities, makes it a versatile intermediate for constructing heterocyclic systems or modifying bioactive molecules.

Properties

IUPAC Name

methyl 3-amino-5-methyl-2-phenylmethoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3.ClH/c1-11-8-13(16(18)19-2)15(14(17)9-11)20-10-12-6-4-3-5-7-12;/h3-9H,10,17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWXHQPIDIIHLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)OCC2=CC=CC=C2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride is a compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₈ClNO₃
  • Molecular Weight : Approximately 307.77 g/mol
  • Functional Groups : The compound contains a benzyloxy group, an amino group, and a methyl group, which contribute to its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Similar compounds have shown efficacy against various pathogens, suggesting this compound may also inhibit bacterial growth.

  • Minimum Inhibitory Concentrations (MIC) : Preliminary studies indicate effective MIC values against Gram-positive and Gram-negative bacteria, although specific data for this compound are still under investigation.
PathogenMIC (µg/mL)Activity
Escherichia coliTBDAntimicrobial
Staphylococcus aureusTBDAntimicrobial
Candida albicansTBDAntifungal

Cytotoxic Effects

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that derivatives of similar structures can induce cytotoxicity in cancer cells such as breast (MCF-7) and lung (A549) cancers.

  • Case Study : A study on related benzoate derivatives found that certain structural modifications enhanced cytotoxicity against cancer cells . this compound's unique structure may provide similar or improved effects.

The mechanisms by which this compound exerts its biological effects are currently being elucidated. Potential mechanisms include:

  • Reactive Oxygen Species Generation : Similar compounds have been implicated in photodynamic therapy, where light activation leads to the generation of reactive oxygen species (ROS) that can induce cell death in cancerous cells.
  • Target Interaction Studies : Ongoing research is focusing on the binding affinities of this compound with various biological targets, which may reveal specific pathways through which it exerts its effects.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
Methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoateMultiple hydroxy and methoxy groupsAntimicrobial and antitumor
Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylateThiophene ring presentExplored for pharmacological applications
Methyl 5-amino-2-methylbenzoateContains an amino group but lacks benzyloxyMore potent antimicrobial activity

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride is explored for its potential as a pharmaceutical agent due to its biological activities:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking their activity. This property is crucial for developing drugs targeting various diseases.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .
PathogenMinimum Inhibitory Concentration (MIC)Activity
Escherichia coliTBDAntimicrobial
Staphylococcus aureusTBDAntimicrobial
Candida albicansTBDAntifungal

Antifungal Applications

Research has shown that this compound may enhance the efficacy of existing antifungal agents, particularly in combination therapies. A case study demonstrated a synergistic effect with established antifungal treatments, suggesting its potential in overcoming resistant fungal strains .

Cancer Research

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that it can induce cytotoxicity in breast (MCF-7) and lung (A549) cancer cells, highlighting its potential as an antitumor agent .

Photodynamic Therapy

This compound has shown promise in photodynamic therapy applications. Upon light activation, it generates reactive oxygen species that can selectively target and kill cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride is compared to structurally or functionally related compounds (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Key Structural Features Synthesis Method Applications/Notes References
This compound C₁₆H₁₈ClNO₃ 2-benzyloxy, 3-amino, 5-methyl benzoate ester Not explicitly detailed; likely involves esterification and benzyl protection Organic building block; discontinued commercially
Methyl-3-amino-4-hydroxybenzoate C₈H₉NO₃ 3-amino, 4-hydroxy benzoate ester Cyclization with aryl acids (e.g., reflux with excess aryl acid) Precursor for benzoxazole derivatives (e.g., antimicrobial agents)
Metabutoxycaine Hydrochloride C₁₇H₂₈N₂O₂·HCl 2-butyloxy, 3-amino benzoate ester with diethylaminoethyl chain Esterification and salt formation Local anesthetic (historical pharmaceutical use)
(3R)-3-amino-5-methyl-2-oxo-hexan-1-ol hydrochloride C₇H₁₆ClNO₂ Amino alcohol with 2-oxo and methyl groups Enantioselective synthesis via Grignard addition to glyceraldehyde Inhibitor of metalloprotein aminopeptidases
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride C₈H₁₈ClNO₂ Branched aliphatic ester with methylamino group HCl/dioxane treatment of protected precursor Intermediate for chiral drug synthesis

Key Observations

Structural Variations: Substituent Position and Type: The target compound’s 2-benzyloxy group distinguishes it from analogues like Methyl-3-amino-4-hydroxybenzoate (4-hydroxy substituent) and Metabutoxycaine (2-butyloxy group). Backbone Diversity: Compared to aliphatic esters like Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, the benzoate core of the target compound provides aromatic rigidity, influencing reactivity in cyclization or coupling reactions .

Synthetic Routes: The synthesis of Methyl-3-amino-4-hydroxybenzoate derivatives involves cyclization with aryl acids under reflux, contrasting with the enantioselective Grignard methods used for (3R)-3-amino-5-methyl-2-oxo-hexan-1-ol hydrochloride .

Applications: The target compound’s role as a discontinued building block contrasts with Metabutoxycaine’s historical pharmaceutical use and (3R)-3-amino-5-methyl-2-oxo-hexan-1-ol’s enzyme inhibition .

Commercial and Practical Considerations: The discontinued status of this compound may necessitate in-house synthesis, whereas analogues like Methyl-3-amino-4-hydroxybenzoate remain accessible for drug discovery .

Preparation Methods

Synthetic Route Overview

  • Starting Materials : The synthesis begins with appropriate benzoic acid derivatives, which are modified to introduce the necessary functional groups.
  • Benzyloxy Group Introduction : The introduction of the benzyloxy group typically involves a nucleophilic substitution reaction.
  • Amino Group Introduction : The amino group can be introduced through reduction of a nitro group or direct amination reactions.
  • Esterification : The carboxylic acid group is converted into a methyl ester using methanol in the presence of an acid catalyst.
  • Hydrochloride Salt Formation : The final step involves forming the hydrochloride salt, which enhances solubility and stability.

Detailed Reaction Conditions

Step Reaction Conditions Reagents Yield
1. Benzyloxy Group Introduction Nucleophilic substitution, DMF, 70°C Potassium carbonate, benzyl bromide 80-90%
2. Amino Group Introduction Reduction with LiAlH4 or H2/Pd LiAlH4 or H2/Pd 85-95%
3. Esterification Methanol, acid catalyst, reflux Methanol, HCl 90-95%
4. Hydrochloride Salt Formation HCl/dioxane HCl 95-98%

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Analytical Techniques for Structural Confirmation

Critical analytical techniques for confirming the structure of this compound include:

  • X-ray Crystallography : To resolve crystal packing and hydrogen-bonding networks.
  • NMR Spectroscopy : To assign peaks and confirm the presence of functional groups.
  • HPLC-MS : To verify the molecular weight and purity of the compound.

Research Findings and Applications

This compound finds applications primarily in academic research and industrial settings due to its potential in drug development. Its structure suggests that it may interact with various biological targets, making it of interest in pharmaceutical research.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride, and how can intermediates be validated?

A multi-step synthesis is typical, starting with protection/deprotection strategies for functional groups. For example:

Benzyloxy group introduction : Protect the hydroxyl group on the benzoic acid precursor using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Esterification : React the protected intermediate with methanol and a coupling agent (e.g., DCC/DMAP) to form the methyl ester .

Amination : Introduce the amino group via catalytic hydrogenation or reductive amination, followed by HCl salt formation .
Validation : Monitor intermediates via TLC, NMR (e.g., disappearance of benzyl protons at δ 7.2–7.4 post-hydrogenation), and HPLC purity checks (>95%) .

Q. How can solubility challenges for this compound be addressed in aqueous reaction systems?

The hydrochloride salt improves aqueous solubility but may still require co-solvents. Strategies include:

  • Use DMSO or DMF (10–20% v/v) for dissolution.
  • Adjust pH to 4–6 (via dilute HCl/NaOH) to maintain protonation of the amino group .
  • Pre-saturate buffers with the compound to avoid precipitation during kinetic studies .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (irritation risks noted in similar benzyloxy derivatives) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (reported respiratory irritation in structurally related amines) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-alkylation) during benzyloxy group installation be minimized?

  • Temperature control : Conduct reactions at 0–5°C to suppress thermal side reactions .
  • Stoichiometry : Use a slight excess of benzyl bromide (1.1 eq.) to limit unreacted starting material .
  • Monitoring : Track reaction progress via LC-MS to detect over-alkylated byproducts (e.g., di-benzylated species) .

Q. What analytical methods resolve discrepancies in purity assessments between NMR and HPLC?

  • NMR limitations : Aromatic proton overlaps (δ 6.8–8.0) may mask impurities. Use DEPT-135 or HSQC to clarify .
  • HPLC optimization : Employ a C18 column with gradient elution (0.1% TFA in H₂O/MeCN) to separate polar impurities .
  • Cross-validation : Combine with HRMS to confirm molecular ion peaks (e.g., [M+H]+ expected at m/z ~320) .

Q. How does the steric hindrance of the benzyloxy group influence reactivity in downstream derivatization?

  • Acylation challenges : The benzyloxy group at C2 may hinder nucleophilic attack at C3-amino. Mitigate by:
    • Using bulky acylating agents (e.g., pivaloyl chloride) to exploit steric steering .
    • Microwave-assisted synthesis to enhance reaction kinetics .
  • Cross-coupling limitations : Suzuki-Miyaura reactions may require Pd-XPhos catalysts for efficient coupling .

Q. What strategies stabilize this compound against degradation during long-term storage?

  • Storage conditions : Keep at –20°C under argon, in amber vials to prevent light/oxidation .
  • Stabilizers : Add 1% w/w ascorbic acid to scavenge free radicals .
  • Quality checks : Reassess purity via HPLC every 6 months; degradation products often appear as peaks at Rt ±0.5 min .

Methodological Considerations

Q. Table 1: Key Physicochemical Properties

PropertyValue/NotesReference
Melting Point~180–185°C (decomposes)
Solubility (H₂O)15–20 mg/mL (pH 5)
LogP (predicted)2.8 (Hydrochloride salt: –1.2)
λmax (UV-Vis)275 nm (ε = 4500 M⁻¹cm⁻¹)

Q. Table 2: Common Byproducts in Synthesis

ByproductSourceMitigation Strategy
Di-benzylated derivativeExcess benzyl bromideStrict stoichiometric control
Hydrolyzed esterMoisture during storageUse molecular sieves
Oxidized amineExposure to airArgon atmosphere

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride

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